molecular formula C10H7ClO B1625446 5-Chloronaphthalen-1-ol CAS No. 20816-76-6

5-Chloronaphthalen-1-ol

Cat. No. B1625446
CAS RN: 20816-76-6
M. Wt: 178.61 g/mol
InChI Key: IPZJPYHEVWLBNH-UHFFFAOYSA-N
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Description

5-Chloronaphthalen-1-ol is a chemical compound with the CAS Number: 20816-76-6 . It has a molecular weight of 178.62 and its IUPAC name is 5-chloro-1-naphthol . The compound is typically a yellow to brown solid .


Molecular Structure Analysis

The molecular structure of 5-Chloronaphthalen-1-ol can be represented by the linear formula C10H7ClO . The InChI code for this compound is 1S/C10H7ClO/c11-9-5-1-4-8-7(9)3-2-6-10(8)12/h1-6,12H .


Physical And Chemical Properties Analysis

5-Chloronaphthalen-1-ol is a yellow to brown solid . Its molecular weight is 178.62 , and its linear formula is C10H7ClO .

Scientific Research Applications

Photophysical and Photochemical Properties for PDT Applications

Research into novel phthalocyanines substituted with chloro and dichlorophenoxy groups, similar in structural relevance to 5-Chloronaphthalen-1-ol, shows significant potential for applications in photodynamic therapy (PDT). The study of metal-free and zinc(II) and lead(II) phthalocyanine derivatives indicated excellent solubility and non-aggregation in common solvents, with photophysical and photochemical properties suggesting their utility in PDT. The investigation highlights the impact of substituent groups and central metal ions on these properties, suggesting that similar compounds like 5-Chloronaphthalen-1-ol could have applications in medical treatments requiring photosensitizers (Demirbaş et al., 2017).

Electrochemical Applications

The electrochemical behavior of poly(1,5-diaminonaphthalene), a compound related by the naphthalene moiety to 5-Chloronaphthalen-1-ol, was explored for the simultaneous determination of hydroquinone, catechol, and resorcinol. This study revealed that the modified electrode displayed superior performance, highlighting the potential of naphthalene-derived polymers in analytical chemistry for detecting phenolic compounds in environmental samples. The findings suggest that derivatives like 5-Chloronaphthalen-1-ol could find utility in electrochemical sensors and analytical devices (Hassan et al., 2018).

properties

IUPAC Name

5-chloronaphthalen-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClO/c11-9-5-1-4-8-7(9)3-2-6-10(8)12/h1-6,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPZJPYHEVWLBNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC=C2Cl)C(=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10491405
Record name 5-Chloronaphthalen-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10491405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloronaphthalen-1-ol

CAS RN

20816-76-6
Record name 5-Chloronaphthalen-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10491405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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